molecular formula C6H6ClNO2 B2673165 methyl 2-chloro-1H-pyrrole-3-carboxylate CAS No. 126480-98-6

methyl 2-chloro-1H-pyrrole-3-carboxylate

Cat. No.: B2673165
CAS No.: 126480-98-6
M. Wt: 159.57
InChI Key: JJYROUBBPPVBNV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1H-pyrrole-3-carboxylate typically involves the chlorination of pyrrole derivatives followed by esterification. One common method includes the reaction of 2-chloropyrrole with methyl chloroformate under basic conditions to yield the desired ester. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylates or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrole derivatives with various functional groups.

    Oxidation: Pyrrole-2,3-dicarboxylates and other oxidized products.

    Reduction: Pyrrole-3-carbinol and related alcohol derivatives.

Scientific Research Applications

Methyl 2-chloro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential as a precursor to bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrrole derivatives.

Mechanism of Action

The mechanism of action of methyl 2-chloro-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to form active compounds. The molecular targets and pathways involved can include enzyme inhibition, receptor binding, and interaction with nucleic acids. Detailed studies on its mechanism of action are necessary to fully understand its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-1H-pyrrole-3-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Methyl 2-iodo-1H-pyrrole-3-carboxylate: Contains an iodine atom in place of chlorine.

    Methyl 2-fluoro-1H-pyrrole-3-carboxylate: Features a fluorine atom instead of chlorine.

Uniqueness

Methyl 2-chloro-1H-pyrrole-3-carboxylate is unique due to the specific reactivity of the chlorine atom, which can influence the compound’s chemical behavior and biological activity. The chlorine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its bromine, iodine, and fluorine analogs.

Properties

IUPAC Name

methyl 2-chloro-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-3-8-5(4)7/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYROUBBPPVBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126480-98-6
Record name methyl 2-chloro-1H-pyrrole-3-carboxylate
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